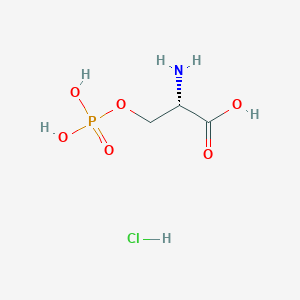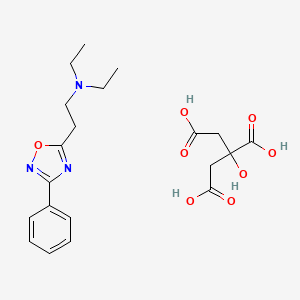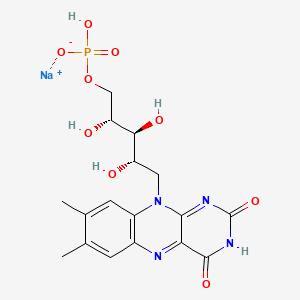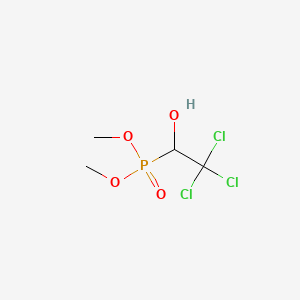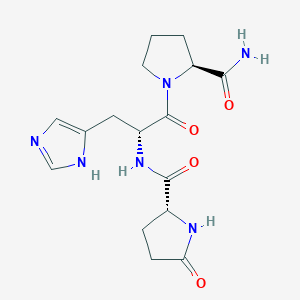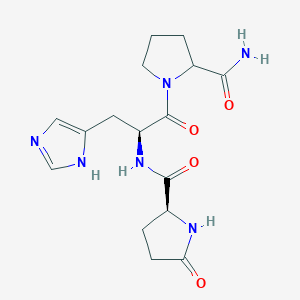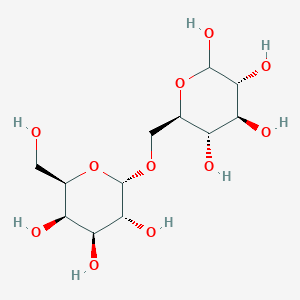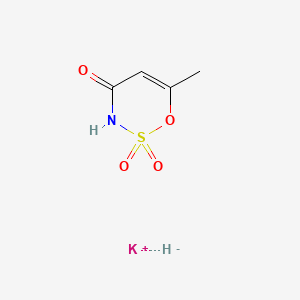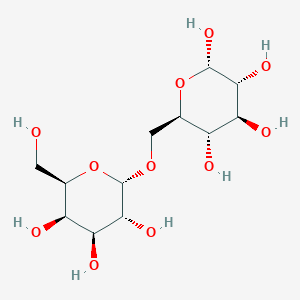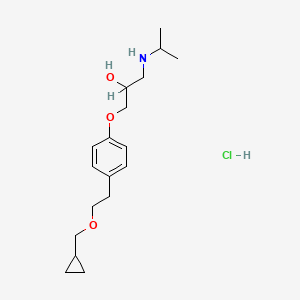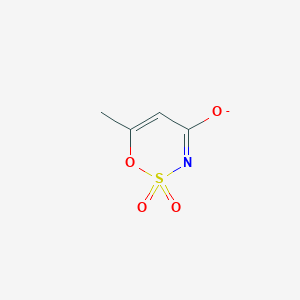
6-Methyl-2,2-dioxooxathiazin-4-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is known for its high sweetness intensity, approximately 200 times sweeter than sucrose, and its stability under heat and acidic conditions . This compound is commonly used in various food and beverage products as a sugar substitute.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,2-dioxooxathiazin-4-olate involves the reaction of acetoacetic acid with amidosulfonic acid, followed by cyclization and neutralization with potassium hydroxide . The reaction conditions typically involve controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then crystallized and dried to obtain the desired form of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,2-dioxooxathiazin-4-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of the compound, affecting its sweetness and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pH, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce different sulfonic acid derivatives, while reduction can lead to the formation of various reduced forms of the compound .
Scientific Research Applications
6-Methyl-2,2-dioxooxathiazin-4-olate has numerous applications in scientific research, including:
Chemistry: It is used as a model compound in studies of sweetener chemistry and stability.
Biology: Research on its effects on metabolic pathways and its interaction with biological molecules.
Medicine: Investigations into its potential health effects and safety as a food additive.
Industry: Its use in the development of new sweeteners and food products.
Mechanism of Action
The mechanism of action of 6-Methyl-2,2-dioxooxathiazin-4-olate involves its interaction with taste receptors on the tongue. The compound binds to sweet taste receptors, triggering a signal transduction pathway that results in the perception of sweetness. The molecular targets include specific G-protein-coupled receptors involved in taste perception .
Comparison with Similar Compounds
Similar Compounds
Aspartame: Another artificial sweetener, known for its high sweetness and use in various food products.
Saccharin: An older artificial sweetener with a distinct aftertaste.
Sucralose: A chlorinated derivative of sucrose, known for its high sweetness and stability.
Uniqueness
6-Methyl-2,2-dioxooxathiazin-4-olate is unique due to its high stability under heat and acidic conditions, making it suitable for a wide range of applications. Unlike some other sweeteners, it does not break down during cooking or storage, maintaining its sweetness and effectiveness .
Properties
Molecular Formula |
C4H4NO4S- |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
6-methyl-2,2-dioxooxathiazin-4-olate |
InChI |
InChI=1S/C4H5NO4S/c1-3-2-4(6)5-10(7,8)9-3/h2H,1H3,(H,5,6)/p-1 |
InChI Key |
YGCFIWIQZPHFLU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=NS(=O)(=O)O1)[O-] |
physical_description |
Odourless, white, crystalline powder. Approximately 200 times as sweet as sucrose |
solubility |
Very soluble in water, very slightly soluble in ethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


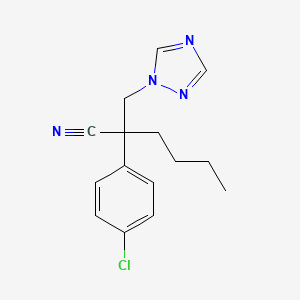
![CASANTHRANOL [cascaroside A shown]](/img/structure/B10753119.png)
![(10R)-1-hydroxy-3-(hydroxymethyl)-8,10-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-10H-anthracen-9-one](/img/structure/B10753131.png)
